Stanozolol

Description

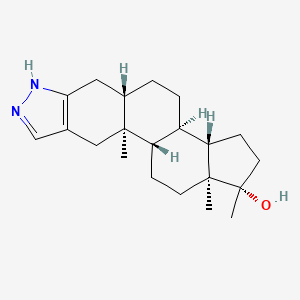

Structure

3D Structure

Properties

Key on ui mechanism of action |

The anabolic steroid, stanozolol, is used therapeutically to treat a number of pathological conditions and its clinical effects suggest that it can modulate connective tissue breakdown. The ability of this compound to stimulate prostaglandin E2 (PGE2), collagenase, gelatinase and stromelysin production by human synovial and skin fibroblasts in vitro was examined. The results showed that stanozolol significantly stimulated, in a dose dependent manner, PGE2, collagenase and stromelysin production by skin fibroblasts. However, no stimulation was seen in the synovial cell lines. In contrast, no effect on gelatinase production was seen in either cell type, following exposure to stanozolol. The synovial and skin lines both exhibited a significant stimulation of PGE2 and all three metalloproteinases in response to interleukin-1 beta (IL-1 beta). Steroid-binding proteins unrelated to the classical nuclear receptors have been proposed to play a role in non-genomic actions of the 17alpha-alkylated testosterone derivative (17alpha-AA) stanozolol (ST). We have previously reported that male rat liver endoplasmic reticulum contains two steroid-binding sites associated with high molecular mass oligomeric proteins: (1) the ST-binding protein (STBP); and (2) the low-affinity glucocorticoid-binding protein (LAGS). To further explore the role of LAGS on the mechanism of action of ST, we have now studied: (1) the interaction of ST and its hydroxylated metabolites with solubilized LAGS and the cytosolic glucocorticoid receptor (GR); and (2) the effects of hormones on the capability of STBP to bind ST. We found that, unlike 17alpha-methyltestosterone, neither ST nor its hydroxylated metabolites bind to GR. However, the 16beta-hydroxylation of ST significantly increases the capability of LAGS to bind ST. Interestingly, 3'-hydroxylation of ST abrogates the capability of LAGS to bind ST. ST (k(i)=30 nM) and 16beta-hydroxystanozolol (k(i)=13 nM) bind with high affinity to LAGS, and are capable of accelerating the rate of dissociation of previously bound dexamethasone from the LAGS. STBP and LAGS are strongly induced by ethinylestradiol. However, unlike STBP, LAGS is regulated by thyroid hormones and growth hormone, which proves that these steroid-binding activities are associated with different binding sites. These findings seem to suggest a novel mechanism for ST whereby membrane-associated glucocorticoid-binding activity is targeted by the 16beta-hydroxylated metabolite of ST. ST and its 16beta-hydroxylated metabolite modulate glucocorticoid activity in the liver through negative allosteric modulation of LAGS, with the result of this interaction an effective increase in classical GR-signaling by increasing glucocorticoid availability to the cytosolic GR. Reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic steroids/ Antianemic: Anemias due to bone marrow failure: Increases production and urinary excretion of erythropoietin. Anemias due to deficient red cell production : Stimulates erythropoietin production and may have a direct action on bone marrow. Anemias associated with renal disease: increases hemoglobin and red blood cell volume. /Anabolic steroids/ Angioedema (hereditary) prophylactic: Increases serum concentration of Cl esterase inhibitor and, as a result, C2 and C4 concentrations . /Anabolic steroids/ |

|---|---|

CAS No. |

10418-03-8 |

Molecular Formula |

C21H32N2O |

Molecular Weight |

328.5 g/mol |

IUPAC Name |

(2S,17S,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-dien-17-ol |

InChI |

InChI=1S/C21H32N2O/c1-19-11-13-12-22-23-18(13)10-14(19)4-5-15-16(19)6-8-20(2)17(15)7-9-21(20,3)24/h12,14-17,24H,4-11H2,1-3H3,(H,22,23)/t14?,15?,16?,17?,19-,20-,21-/m0/s1 |

InChI Key |

LKAJKIOFIWVMDJ-OLPJAUBDSA-N |

SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C |

Isomeric SMILES |

C[C@]12CCC3C(C1CC[C@]2(C)O)CCC4[C@@]3(CC5=C(C4)NN=C5)C |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(CC5=C(C4)NN=C5)C |

Appearance |

Solid powder |

Color/Form |

Crystals from alcohol NEARLY COLORLESS, CRYSTALLINE POWDER; EXISTS IN 2 FORMS: NEEDLES & PRISMS White or almost white solid crystals |

melting_point |

229.8-242.0 °C |

Other CAS No. |

10418-03-8 302-96-5 |

physical_description |

Solid |

Pictograms |

Health Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

302-96-5 (Alternate Registry Number) |

shelf_life |

>2 years if stored properly |

solubility |

INSOL IN WATER, SOL IN DIMETHYLFORMAMIDE; SPARINGLY SOL IN ALC AND CHLOROFORM; SLIGHTLY SOL IN ETHYL ACETATE AND ACETONE; VERY SLIGHTLY SOL IN BENZENE |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Androstanazol Methylstanazol Stanazolol Stanozolol Stromba Winstrol |

vapor_pressure |

3.3X10-9 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Foundational & Exploratory

Stanozolol's Interaction with Androgen Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular mechanism of action of stanozolol, a synthetic anabolic-androgenic steroid (AAS), on the androgen receptor (AR). This compound, a derivative of dihydrotestosterone (B1667394) (DHT), is characterized by its unique pyrazole (B372694) ring fused to the A-ring of the steroid nucleus. Despite its relatively low binding affinity for the androgen receptor, this compound is a potent agonist, capable of initiating the cascade of cellular events that lead to the physiological and pharmacological effects associated with this class of compounds. This document details the binding kinetics, receptor activation, and downstream signaling pathways modulated by this compound. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the described mechanisms to facilitate a deeper understanding for research and drug development purposes.

Introduction

This compound is a 17α-alkylated synthetic anabolic-androgenic steroid derived from dihydrotestosterone.[1] It has been utilized in both therapeutic applications and as a performance-enhancing drug. Understanding its precise mechanism of action at the molecular level is crucial for the development of novel selective androgen receptor modulators (SARMs) with improved therapeutic profiles. This guide focuses on the core interaction of this compound with the androgen receptor, the primary mediator of its biological effects.

This compound and the Androgen Receptor: A Paradox of Low Affinity and High Potency

The prevailing understanding of this compound's action on the androgen receptor presents an interesting paradox: it exhibits a low binding affinity for the receptor, yet it functions as a potent activator of AR-mediated gene transcription.[2][3][4]

Binding Affinity to the Androgen Receptor

Multiple studies have consistently demonstrated that this compound possesses a significantly lower binding affinity for the androgen receptor compared to natural androgens like testosterone (B1683101) and dihydrotestosterone (DHT). One study reports its affinity to be approximately 22% of that of DHT.[1] Another study indicates a relative binding affinity (RBA) of less than 0.05 compared to the high-affinity synthetic androgen methyltrienolone (B1676529) (R1881).[5] This low affinity is a key characteristic that distinguishes it from many other potent androgens.

Table 1: Quantitative Data on this compound-Androgen Receptor Interaction

| Parameter | Value | Compound | Assay Type | Reference |

| Binding Affinity | ||||

| Relative Binding Affinity (RBA) | ~22% of Dihydrotestosterone (DHT) | This compound | Competitive Binding Assay | [1] |

| Relative Binding Affinity (RBA) | < 0.05 (compared to Methyltrienolone) | This compound | Competitive Binding Assay | [5] |

| Receptor Activation | ||||

| Transcriptional Activation | Potent Activator | This compound | Cell-Based Reporter Gene Assay | [2][4] |

Note: Specific Ki or IC50 values for this compound binding to the androgen receptor and EC50 values for receptor activation are not consistently reported in the reviewed literature, reflecting the focus on its paradoxical potent activity despite low affinity.

Androgen Receptor Activation and Translocation

Despite its weak binding, this compound is a strong activator of the androgen receptor.[6][7] The binding of this compound to the cytoplasmic AR, which is in a complex with heat shock proteins (HSPs), induces a conformational change in the receptor. This change leads to the dissociation of HSPs and the formation of a stabilized this compound-AR complex. This complex then translocates into the nucleus.[8]

Caption: this compound's classical mechanism of androgen receptor activation.

Downstream Signaling and Gene Regulation

Once inside the nucleus, the this compound-AR complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the anabolic and androgenic effects of this compound.[8]

Regulation of Androgen-Responsive Genes

Research has shown that this compound can regulate the expression of various genes. For instance, in human hair follicle dermal papilla cells, this compound treatment has been shown to significantly regulate the expression of the Androgen Receptor (AR) itself, as well as Fas Receptor (FasR), and 5-alpha reductase 2 (SRD5A2).[9] In osteogenic cells, this compound promotes the expression of genes related to bone formation.

Interaction with Coactivators and Corepressors

The transcriptional activity of the androgen receptor is modulated by its interaction with a suite of coactivator and corepressor proteins. The specific conformational change induced by a ligand determines which coregulators are recruited to the AR complex. While direct experimental data on the specific coactivators and corepressors recruited by the this compound-AR complex is limited, the potent agonist activity of this compound suggests that it effectively recruits coactivators, such as those from the steroid receptor coactivator (SRC) family, and displaces corepressors.

Caption: Proposed interaction of the this compound-AR complex with coregulators.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the androgen receptor.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., this compound) for the androgen receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Preparation of AR Source: A source of androgen receptors is required, typically from rat prostate cytosol or recombinant human AR.

-

Radioligand: A high-affinity radiolabeled androgen, such as [³H]-methyltrienolone (R1881), is used.

-

Competition: A constant concentration of the radioligand is incubated with the AR source in the presence of varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated using methods like hydroxylapatite adsorption or filtration.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a competitive androgen receptor binding assay.

Androgen Receptor Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.

Methodology:

-

Cell Line: A suitable mammalian cell line (e.g., HEK293, PC-3) is used. These cells are typically co-transfected with two plasmids.

-

Expression Plasmid: One plasmid contains the full-length human androgen receptor cDNA.

-

Reporter Plasmid: The second plasmid contains a luciferase reporter gene under the control of a promoter with multiple copies of an Androgen Response Element (ARE).

-

Cell Treatment: The transfected cells are treated with varying concentrations of the test compound (this compound).

-

Incubation: Cells are incubated to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer after the addition of a luciferase substrate.

-

Data Analysis: The dose-response curve is plotted, and the concentration of the compound that produces 50% of the maximal response (EC50) is calculated.

Caption: Workflow for an androgen receptor luciferase reporter gene assay.

Mammalian Two-Hybrid Assay for Co-regulator Interaction

This assay can be adapted to investigate the interaction between the this compound-bound androgen receptor and specific coactivators or corepressors.[7][10][11][12][13]

Methodology:

-

Vector Construction: Two fusion protein expression vectors are created. One fuses the AR ligand-binding domain (LBD) to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). The other fuses a specific co-regulator protein to a transcriptional activation domain (AD) (e.g., VP16).

-

Co-transfection: These two vectors are co-transfected into mammalian cells along with a reporter plasmid containing binding sites for the DBD upstream of a reporter gene (e.g., luciferase).

-

Cell Treatment: The transfected cells are treated with the ligand of interest (this compound).

-

Interaction and Reporter Expression: If this compound promotes the interaction between the AR-LBD and the co-regulator, the DBD and AD are brought into proximity, activating the transcription of the reporter gene.

-

Quantification: The reporter gene expression is quantified (e.g., by measuring luciferase activity).

Conclusion

This compound's mechanism of action on the androgen receptor is a compelling example of a ligand that, despite a low binding affinity, is a potent agonist. This suggests that the conformational change induced by this compound in the androgen receptor is highly effective at promoting the necessary interactions for transcriptional activation, including the recruitment of coactivators and the displacement of corepressors. Further research focusing on the specific co-regulator interactions and the comprehensive gene expression profiles induced by this compound will provide a more complete picture of its molecular pharmacology and aid in the design of next-generation androgen receptor modulators. The experimental protocols detailed herein provide a robust framework for such future investigations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound and danazol, unlike natural androgens, interact with the low affinity glucocorticoid-binding sites from male rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Anabolic-androgenic steroid interaction with rat androgen receptor in vivo and in vitro: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the androgenic/anabolic steroid this compound on GABAA receptor function: GABA-stimulated 36Cl- influx and [35S] TBPS binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Androstanolone - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Gene expression in hair follicle dermal papilla cells after treatment with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CheckMate™ Mammalian Two-Hybrid System Protocol [promega.com]

- 11. Mammalian Two-hybrid for Protein-Protein Interaction Analysis - Creative Proteomics [iaanalysis.com]

- 12. Mammalian two-hybrid assay for detecting protein-protein interactions in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mammalian Two-Hybrid Assay for Detecting Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Stanozolol: A Comprehensive Technical Guide to its Molecular Structure and Binding Affinity

This technical guide provides an in-depth analysis of the molecular structure, receptor binding affinity, and associated signaling pathways of stanozolol, a synthetic anabolic-androgenic steroid derived from dihydrotestosterone (B1667394) (DHT).[1][2][3] The information is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure of this compound

This compound is chemically designated as (1S,3aS,3bR,5aS,10aS,10bS,12aS)-1,10a,12a-trimethyl-1,2,3,3a,3b,4,5,5a,6,7,10,10a,10b,11,12,12a-hexadecahydrocyclopenta[4][5]naphtho[1,2-f]indazol-1-ol.[6] Its molecular formula is C21H32N2O, and it has a molecular weight of 328.49 g/mol .[7][8] Structurally, it is a 17α-alkylated derivative of DHT, which makes it orally active.[1][9] A key feature of its structure is a pyrazole (B372694) ring fused to the A-ring of the androstane (B1237026) nucleus.[1]

Caption: 2D structure and chemical details of the this compound molecule.

Receptor Binding Affinity

This compound's biological activity is mediated through its interaction with various steroid hormone receptors. Its binding affinity is a critical determinant of its pharmacological profile, which includes both anabolic and androgenic effects, as well as other receptor-mediated actions.

Quantitative Binding Affinity Data

| Receptor/Protein | Ligand | Species | Tissue/System | Binding Affinity (Relative to Dihydrotestosterone) | Reference |

| Androgen Receptor (AR) | This compound | - | - | ~22% | [1] |

| Sex Hormone-Binding Globulin (SHBG) | This compound | Human | Serum | ~1% | [1] |

| Progesterone (B1679170) Receptor (PR) | This compound | Human | Skin & Synovial Fibroblasts | Binds specifically; partially displaced by progesterone | [10] |

| Glucocorticoid Receptor (GR) - LAGS | This compound | Rat | Liver Microsomes | Interacts with Low-Affinity Glucocorticoid-Binding Sites (LAGS) | [4][11][12] |

This compound is an agonist of the androgen receptor (AR).[1] Despite its relatively low binding affinity for the AR compared to DHT, it is a potent activator of AR-induced protein synthesis.[9] Its 5α-reduced structure prevents conversion by 5α-reductase, leading to a higher ratio of anabolic to androgenic activity compared to testosterone.[1] this compound also exhibits very low affinity for serum sex hormone-binding globulin (SHBG), which results in higher bioavailability of the free steroid.[1]

In addition to the AR, this compound has been shown to bind to the progesterone receptor (PR).[1][10] It also interacts with low-affinity glucocorticoid-binding sites (LAGS) in the liver, where it acts as a negative allosteric modulator, but it does not bind to the classical glucocorticoid receptor.[11][12]

Experimental Protocols: Androgen Receptor Competitive Binding Assay

The binding affinity of this compound and other ligands to the androgen receptor is typically determined using a competitive binding assay. This method measures the ability of a test compound to compete with a radiolabeled androgen for binding to the receptor.

Methodology

A common protocol involves the following steps:

-

Receptor Preparation: The androgen receptor is typically sourced from rat ventral prostate cytosol or a recombinant protein expression system.[13][14]

-

Reagent Preparation:

-

Assay Buffer: A Tris-HCl based buffer is commonly used.

-

Radioligand: A tritiated high-affinity androgen, such as [3H]R1881 (methyltrienolone) or [3H]dihydrotestosterone, is prepared at a concentration near its dissociation constant (Kd).

-

Test Compound: this compound or other test compounds are serially diluted to a range of concentrations.

-

Unlabeled Ligand: A high concentration of a known unlabeled androgen is used to determine non-specific binding.[5]

-

-

Assay Setup: The assay is typically performed in 96-well plates with three types of wells:

-

Total Binding: Contains the AR preparation and the radioligand.

-

Non-specific Binding: Contains the AR, radioligand, and a saturating concentration of the unlabeled androgen.

-

Competitive Binding: Contains the AR, radioligand, and varying concentrations of the test compound.[5]

-

-

Incubation: The plate is incubated, often at 4°C for 18-24 hours, to allow the binding to reach equilibrium.[5]

-

Separation of Bound and Unbound Ligand: The bound and free radioligand are separated. A common method is the use of a hydroxyapatite (B223615) (HAP) slurry, which binds the receptor-ligand complex, followed by centrifugation and washing.[5]

-

Quantification: The amount of bound radioactivity in each well is measured using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data from the competitive binding wells are used to generate a dose-response curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. This value is then used to calculate the binding affinity (Ki) of the test compound.

Caption: Experimental workflow for a typical androgen receptor competitive binding assay.

Signaling Pathways

This compound exerts its effects through multiple signaling pathways, both classical and non-classical.

Classical Androgen Receptor Signaling

The primary mechanism of action for this compound is through the classical androgen receptor signaling pathway.[2][3]

-

Binding: this compound enters the cell and binds to the androgen receptor (AR) in the cytoplasm.

-

Translocation: The this compound-AR complex translocates into the cell nucleus.[2][3]

-

Gene Transcription: In the nucleus, the complex binds to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes, leading to an increase in protein synthesis, which underlies its anabolic effects.[2][3]

Caption: Classical androgen receptor signaling pathway activated by this compound.

Multi-Receptor Signaling in Mesenchymal Stem Cells

In certain cell types, such as mesenchymal stem cells, this compound can activate non-classical signaling pathways that contribute to its effects on bone and cartilage.[1]

-

Receptor Binding: this compound binds to the progesterone receptor (PR) and an unidentified membrane receptor.

-

COX-2 Induction: This binding leads to the induction of cyclooxygenase-2 (COX-2), which in turn drives the synthesis of Prostaglandin E2 (PGE₂).

-

Feed-Forward Loop: PGE₂ then amplifies the expression of Bone Morphogenetic Protein 2 (BMP2).

-

Differentiation: The increased BMP2 expression accelerates the differentiation of mesenchymal stem cells into bone (osteogenic) and cartilage (chondrogenic) cells.[1]

Caption: this compound's multi-receptor signaling pathway in mesenchymal stem cells.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. elearning.unito.it [elearning.unito.it]

- 7. This compound [drugfuture.com]

- 8. This compound | C21H32N2O | CID 25249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. The differential effects of this compound on human skin and synovial fibroblasts in vitro: DNA synthesis and receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound and danazol, unlike natural androgens, interact with the low affinity glucocorticoid-binding sites from male rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Stanozolol for In Vitro Studies

This guide provides a comprehensive overview of the essential physicochemical properties of Stanozolol, offering researchers, scientists, and drug development professionals the foundational data and methodologies required for robust in vitro investigations.

Core Physicochemical Properties of this compound

This compound is a synthetic anabolic-androgenic steroid derived from dihydrotestosterone.[1][2] Its utility in in vitro studies is fundamentally influenced by its physical and chemical characteristics, which dictate its behavior in experimental systems. A summary of these key properties is presented below.

Table 1: Physicochemical Data for this compound

| Property | Value | References |

| Molecular Formula | C₂₁H₃₂N₂O | [3][4] |

| Molecular Weight | 328.49 g/mol | [3][4] |

| Melting Point | 229.8-242.0 °C | [3][4][5] |

| Appearance | White crystalline powder.[6] | [6] |

| pKa (Strongest Basic) | 2.42 - 2.86 | [7][8] |

| logP | 3.81 - 4.56 | [8][9] |

| Water Solubility | Practically insoluble.[3][5][6][10] | [3][5][6][10] |

| Solubility in Organic Solvents | Soluble in dimethylformamide; slightly soluble in ethanol, chloroform, acetone, and ethyl acetate; very slightly soluble in methylene (B1212753) chloride and benzene.[3][5][6][10] | [3][5][6][10] |

| UV Maximum (in Ethanol) | 223-224 nm | [4][6] |

Experimental Protocols for Physicochemical Characterization

Accurate determination of this compound's physicochemical properties is critical for designing and interpreting in vitro experiments. The following sections detail standard methodologies for assessing solubility and stability.

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[11][12]

Objective: To determine the saturation solubility of this compound in various solvents relevant to in vitro studies (e.g., cell culture media, DMSO, ethanol).

Materials:

-

This compound powder

-

Selected solvents (e.g., Phosphate Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO), Ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Methodology:

-

Add an excess amount of this compound powder to a glass vial. The excess solid should be visible to ensure saturation is reached.[12]

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) to mimic physiological conditions.[11]

-

Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

-

After agitation, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples to pellet any remaining undissolved solid.

-

Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

This protocol outlines a procedure to evaluate the stability of this compound under various stress conditions, which is crucial for understanding its degradation profile in different experimental settings.[1][2][13]

Objective: To identify the degradation products and degradation pathways of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

-

This compound stock solution

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Water bath or oven

-

Photostability chamber

-

TLC-densitometry system or HPLC system

-

pH meter

Methodology:

-

Acid Hydrolysis: Mix this compound solution with an equal volume of 1N HCl. Incubate at 80°C for a specified time (e.g., 2 hours). Neutralize the solution before analysis.[13] this compound has been shown to be particularly susceptible to degradation under acidic conditions.[1][2]

-

Base Hydrolysis: Mix this compound solution with an equal volume of 1N NaOH. Incubate at 80°C for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Treat the this compound solution with 3-30% hydrogen peroxide at room temperature for a set duration.

-

Thermal Degradation (Dry Heat): Place this compound powder in an oven at a high temperature (e.g., 105°C) for several hours.[13]

-

Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber.

-

Sample Analysis: At predetermined time points, withdraw samples from each stress condition.

-

Analyze the samples using a stability-indicating method, such as TLC-densitometry or HPLC, to separate the parent drug from any degradation products.[1][2]

-

Quantify the amount of remaining this compound and identify any major degradation products.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental processes relevant to the in vitro study of this compound.

This compound primarily exerts its effects by interacting with the androgen receptor.[14][15][16] It can also influence other signaling pathways.

Caption: Simplified signaling pathway of this compound.

A typical workflow for investigating the effects of this compound in a cell-based assay.

Caption: General workflow for in vitro studies of this compound.

References

- 1. A validated stability-indicating TLC-densitometric method for the determination of this compound in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A validated stability-indicating TLC-densitometric method for the determination of this compound in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 10418-03-8 [m.chemicalbook.com]

- 4. This compound [drugfuture.com]

- 5. This compound | C21H32N2O | CID 25249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. elearning.unito.it [elearning.unito.it]

- 8. Showing Compound this compound (FDB023109) - FooDB [foodb.ca]

- 9. This compound [drugcentral.org]

- 10. This compound | 10418-03-8 | TCI EUROPE N.V. [tcichemicals.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. What is the mechanism of this compound? [synapse.patsnap.com]

- 15. droracle.ai [droracle.ai]

- 16. What is this compound used for? [synapse.patsnap.com]

Stanozolol's Molecular Blueprint in Skeletal Muscle: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stanozolol, a synthetic derivative of dihydrotestosterone, exerts significant anabolic and anti-catabolic effects on skeletal muscle. Its primary mechanism of action involves binding to the androgen receptor (AR), which initiates a cascade of genomic events leading to increased protein synthesis and muscle hypertrophy. However, emerging evidence suggests a more complex signaling network, including anti-glucocorticoid activity, modulation of myostatin/follistatin pathways, and potential non-genomic actions. This technical guide provides a comprehensive overview of the core signaling pathways of this compound in skeletal muscle cells, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its molecular interactions.

Core Signaling Pathways

This compound's influence on skeletal muscle mass is multifaceted, primarily revolving around the following interconnected signaling pathways:

-

Androgen Receptor (AR) Signaling: As an anabolic androgenic steroid (AAS), this compound's canonical pathway involves binding to and activating the AR. Although studies indicate this compound has a low binding affinity for the AR in skeletal muscle, it is a potent activator of AR-dependent gene transcription[1]. This activation leads to the increased expression of genes involved in protein synthesis and muscle growth.

-

Anti-Glucocorticoid Signaling: this compound exhibits anti-catabolic properties by antagonizing the effects of glucocorticoids[2]. Glucocorticoids promote muscle breakdown by upregulating the expression of muscle-specific E3 ubiquitin ligases, Atrogin-1 and MuRF1. This compound can counteract this effect, thereby reducing muscle protein degradation.

-

Myostatin/Follistatin Signaling: Myostatin is a negative regulator of muscle growth. This compound has been shown to modulate the expression of myostatin and its inhibitor, follistatin. Studies on androgens suggest they can influence the expression of myostatin and related genes in muscle cells[1]. Anabolic steroid use has been associated with increased serum concentrations of follistatin, which would lead to decreased myostatin activity and subsequent muscle growth.

-

Non-Genomic Signaling: Emerging research on androgens suggests the existence of rapid, non-genomic signaling pathways that are independent of gene transcription. These pathways may involve the activation of intracellular signaling cascades, such as those involving calcium ions, to quickly modulate cellular processes. While direct evidence for this compound-specific non-genomic signaling in muscle cells is still developing, it represents a potential area of its activity.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on key parameters in skeletal muscle cells, based on available in vitro and in vivo data.

| Parameter | Cell/Animal Model | This compound Concentration/Dose | Observed Effect | Reference |

| Protein Synthesis | Female Rats | 1 mg/kg per day | Increased muscle protein synthesis | [3] |

| Myostatin mRNA Expression | C2C12 myoblasts | Not specified (DHT used as proxy) | Increased Myostatin mRNA levels | [1] |

| Follistatin Concentration | Bodybuilders using anabolic steroids | Not specified | Increased serum follistatin concentrations | |

| Atrogin-1 mRNA Expression | Glucocorticoid-treated L6 myotubes | Not specified (siRNA used for suppression) | Potential to counteract glucocorticoid-induced increase | [4] |

| MuRF1 mRNA Expression | Glucocorticoid-treated L6 myotubes | Not specified (siRNA used for suppression) | Potential to counteract glucocorticoid-induced increase | [4] |

Note: Quantitative data for the direct effects of this compound on Akt/ERK phosphorylation and specific changes in protein synthesis rates in cultured muscle cells are limited in the currently available literature.

Signaling Pathway Diagrams

To visually represent the complex interactions of this compound within skeletal muscle cells, the following diagrams have been generated using the DOT language.

Figure 1: this compound's classical androgen receptor signaling pathway.

Figure 2: this compound's anti-glucocorticoid action.

Figure 3: this compound's potential influence on the Myostatin-Follistatin axis.

Detailed Experimental Protocols

This section provides an overview of key experimental protocols that can be employed to investigate the signaling pathways of this compound in skeletal muscle cells.

Cell Culture and Differentiation

-

Cell Line: C2C12 mouse myoblasts are a standard model for studying myogenesis.

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Differentiation Induction: When cells reach 80-90% confluency, the growth medium is replaced with a differentiation medium consisting of DMEM supplemented with 2% horse serum and 1% Penicillin-Streptomycin. Myotube formation is typically observed within 3-5 days.

This compound Treatment

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

-

Working Concentrations: Dilute the stock solution in the differentiation medium to achieve the desired final concentrations for treatment. A dose-response study is recommended to determine the optimal concentration.

-

Treatment Time: The duration of treatment will depend on the specific endpoint being measured. For signaling pathway activation (e.g., phosphorylation events), shorter time points (e.g., 15, 30, 60 minutes) are appropriate. For changes in protein expression and myotube morphology, longer time points (e.g., 24, 48, 72 hours) are necessary.

Western Blot Analysis for Protein Expression and Phosphorylation

-

Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-Akt, total Akt, p-ERK, total ERK, Myogenin, Myosin Heavy Chain, Atrogin-1, MuRF1, Follistatin, Myostatin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an Enhanced Chemiluminescence (ECL) detection system.

-

-

Quantification: Densitometric analysis of the bands can be performed using image analysis software, normalizing to a loading control such as GAPDH or β-actin.

Figure 4: General workflow for Western Blot analysis.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from treated and control cells using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qRT-PCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., Myogenin, MyoD, Atrogin-1, MuRF1, Myostatin, Follistatin) and a housekeeping gene for normalization (e.g., GAPDH, Actin).

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Immunofluorescence for Myotube Morphology

-

Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Staining:

-

Block with a suitable blocking buffer.

-

Incubate with a primary antibody against a myotube marker, such as Myosin Heavy Chain (MHC).

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain nuclei with DAPI.

-

-

Imaging: Visualize and capture images using a fluorescence microscope.

-

Analysis: Quantify myotube fusion index (number of nuclei in myotubes / total number of nuclei) and myotube diameter using image analysis software.

Protein Synthesis Assay (SUnSET)

-

Puromycin (B1679871) Labeling: Add puromycin to the cell culture medium at a final concentration of 1-10 µM and incubate for a short period (e.g., 30 minutes). Puromycin will be incorporated into newly synthesized polypeptide chains.

-

Cell Lysis and Western Blot: Lyse the cells and perform Western blot analysis as described in section 4.3, using an anti-puromycin antibody to detect the puromycin-labeled peptides.

-

Quantification: The intensity of the puromycin signal is proportional to the rate of global protein synthesis.

Intracellular Calcium Imaging

-

Dye Loading: Load cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye.

-

Imaging Setup: Place the cells on a fluorescence microscope equipped for ratiometric imaging.

-

This compound Stimulation: Perfuse the cells with a buffer containing this compound and record the changes in intracellular calcium concentration by measuring the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

-

Data Analysis: Analyze the fluorescence ratio over time to determine the kinetics of the calcium response.

Conclusion

This compound promotes skeletal muscle growth through a combination of genomic and non-genomic signaling pathways. Its primary actions are mediated through the androgen receptor, leading to increased protein synthesis. Furthermore, its anti-glucocorticoid effects contribute to an anti-catabolic environment by suppressing the expression of key muscle atrophy genes. The modulation of the myostatin/follistatin pathway presents another layer of its anabolic action. While the direct impact of this compound on other signaling cascades like Akt/mTOR and MAPK/ERK, as well as its non-genomic effects, require further elucidation, the experimental protocols outlined in this guide provide a robust framework for future investigations. A comprehensive understanding of these intricate signaling networks is crucial for the development of novel therapeutic strategies targeting muscle wasting and for a complete picture of the physiological and pharmacological effects of this compound.

References

- 1. Novel insights into the regulation of skeletal muscle protein synthesis as revealed by a new nonradioactive in vivo technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pax7 is critical for the normal function of satellite cells in adult skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

Stanozolol's Regulation of Gene Expression in Hepatocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the regulation of gene expression in hepatocytes by the synthetic anabolic-androgenic steroid, Stanozolol. The document details the primary signaling pathways, summarizes key quantitative data on gene and protein expression changes, and provides detailed experimental protocols for studying these effects.

Core Mechanism of Action: Androgen Receptor Signaling

This compound, a derivative of dihydrotestosterone (B1667394) (DHT), primarily exerts its effects by binding to and activating the androgen receptor (AR), a ligand-activated transcription factor.[1][2] Upon binding, the this compound-AR complex translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to either an increase or decrease in their mRNA and subsequent protein expression.[2]

Signaling Pathway Diagram

Caption: this compound-mediated androgen receptor signaling pathway in hepatocytes.

Quantitative Data on this compound's Effects in Hepatocytes

The following tables summarize the quantitative changes in various hepatic parameters observed in response to this compound administration, compiled from human case reports and animal studies.

Table 1: Effects of this compound on Liver Function Parameters

| Parameter | Species | Dosage | Duration | Observed Change | Reference |

| Total Bilirubin | Human | 50 mg intramuscularly, every other day | 2 months | Increased to 44.34 mg/dl (normal: 0.1-1.3) | [1][3] |

| Alanine Aminotransferase (ALT) | Human | 50 mg intramuscularly, every other day | 2 months | Slightly elevated to 63 U/l (normal: 5-50) | [1][3] |

| Aspartate Aminotransferase (AST) | Human | 50 mg intramuscularly, every other day | 2 months | 45 U/l (normal: 5-50) | [1] |

| Alkaline Phosphatase (ALP) | Human | 50 mg intramuscularly, every other day | 2 months | 77 U/l (normal: 35-125) | [1] |

| Gamma-Glutamyl Transpeptidase (GGT) | Human | 50 mg intramuscularly, every other day | 2 months | 27 U/l (normal: 10-75) | [1] |

| Cytochrome P450 | Rat | Acute treatment | First 48h | Significant decrease | [4] |

| Cytochrome P450 | Rat | Acute treatment | 72h and 96h | Significant increase | [4] |

| Cytochrome P450 | Rat | Chronic treatment | - | Significant decrease | [4] |

| Cytochrome b5 | Rat | Acute treatment | First 48h | Significant decrease | [4] |

| Cytochrome b5 | Rat | Acute treatment | 72h and 96h | Significant increase | [4] |

| Cytochrome b5 | Rat | Chronic treatment | - | Significant decrease | [4] |

Table 2: this compound's Impact on Hepatic Gene and Protein Expression

| Gene/Protein | Species | Dosage | Duration | Method | Observed Change | Reference |

| Telomerase Reverse Transcriptase (TERT) | Rat | High doses | - | - | Induced telomerase activity | [5] |

| Phosphatase and Tensin Homolog (PTEN) | Rat | High doses | - | - | Gene expression unaffected | [5] |

| Delta-aminolaevulinic acid synthase (ALA S) | Rat | Intraperitoneal | - | - | Dose-dependent increase in activity | [6] |

| Hepatic Triglyceride Lipase (B570770) (HTGL) | Human | - | 1 day | - | 62% increase | [7] |

| Hepatic Triglyceride Lipase (HTGL) | Human | - | 2 days | - | 161% increase | [7] |

| Hepatic Triglyceride Lipase (HTGL) | Human | - | 3 days | - | 230% increase | [7] |

| S-phase fraction (%SPF) of liver cells | Rat | Acute and Chronic | - | Flow cytometry | Increase | [4] |

Regulation of Specific Gene Categories in Hepatocytes

This compound has been shown to modulate the expression of genes involved in several key hepatic functions.

Protein Synthesis

This compound is known for its anabolic properties, which include the enhancement of protein synthesis.[1] This is a direct consequence of AR activation, leading to the increased transcription of genes involved in muscle growth and repair.[1] In the liver, this compound treatment has been associated with a proliferative effect on liver cells, as indicated by an increased percentage of cells in the S-phase of the cell cycle.[4]

Lipid Metabolism

This compound significantly alters lipid metabolism in the liver. A key regulated enzyme is hepatic triglyceride lipase (HTGL), which shows a dramatic increase in activity shortly after this compound administration.[7] This is often associated with a decrease in high-density lipoprotein (HDL) cholesterol levels.[7]

Heme Biosynthesis

This compound has been shown to increase the activity of delta-aminolaevulinic acid synthase (ALA S), the rate-limiting enzyme in heme biosynthesis, in rat hepatocytes.[6] This leads to increased porphyrin production.[6]

Fibrinolysis

This compound has been reported to enhance fibrinolysis, the process of breaking down blood clots. This is associated with a significant increase in the activity of extrinsic (tissue-type) plasminogen activator.

Erythropoiesis

This compound can stimulate the production of red blood cells by increasing the expression of the erythropoietin (EPO) gene.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on gene expression in hepatocytes.

Experimental Workflow Diagram

Caption: General experimental workflow for studying this compound's effects on hepatocytes.

Primary Hepatocyte Culture and this compound Treatment

Objective: To maintain primary hepatocytes in culture and treat them with this compound to study its effects on gene and protein expression.

Materials:

-

Cryopreserved primary human or rat hepatocytes

-

Collagen-coated culture plates

-

Hepatocyte culture medium (e.g., Williams' E medium supplemented with fetal bovine serum, insulin, dexamethasone, and antibiotics)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

37°C, 5% CO2 incubator

Protocol:

-

Thaw cryopreserved hepatocytes rapidly in a 37°C water bath.

-

Transfer the cell suspension to a conical tube containing pre-warmed culture medium.

-

Centrifuge the cells at a low speed (e.g., 50 x g) for 5 minutes to pellet the viable hepatocytes.

-

Resuspend the cell pellet in fresh culture medium and determine cell viability and concentration using a trypan blue exclusion assay.

-

Seed the hepatocytes onto collagen-coated culture plates at a desired density.

-

Allow the cells to attach and form a monolayer for 24-48 hours in the incubator.

-

Prepare working concentrations of this compound by diluting the stock solution in culture medium. A vehicle control (medium with the solvent) should also be prepared.

-

Replace the medium in the hepatocyte cultures with the this compound-containing medium or the vehicle control medium.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, harvest the cells for downstream analysis (RNA isolation, protein extraction, etc.).

Quantitative PCR (qPCR) for Gene Expression Analysis

Objective: To quantify the relative expression levels of target genes in hepatocytes following this compound treatment.

Materials:

-

RNA isolation kit (e.g., TRIzol or column-based kits)

-

Reverse transcription kit

-

qPCR master mix (containing SYBR Green or a probe-based system)

-

Gene-specific primers for target and reference genes

-

qPCR instrument

Protocol:

-

RNA Isolation: Isolate total RNA from this compound-treated and control hepatocytes using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry or a bioanalyzer.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for the target gene, and the cDNA template. Set up parallel reactions for a stable reference gene (e.g., GAPDH, ACTB) for normalization.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension steps).

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression in this compound-treated cells relative to the vehicle-treated controls, normalized to the reference gene.

Western Blot for Protein Quantification

Objective: To detect and quantify the levels of specific proteins in hepatocytes after this compound treatment.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies specific to the target protein and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse the this compound-treated and control hepatocytes in ice-cold lysis buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and then add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Androgen Receptor Reporter Gene Assay

Objective: To measure the transcriptional activity of the androgen receptor in response to this compound.[8][9]

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Expression vector for the human androgen receptor (if the cell line does not endogenously express it at sufficient levels)

-

Reporter vector containing an androgen response element (ARE) driving the expression of a reporter gene (e.g., luciferase)

-

Transfection reagent

-

This compound

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed the hepatocyte cell line in a multi-well plate.

-

Transfection: Co-transfect the cells with the androgen receptor expression vector (if needed) and the ARE-reporter vector using a suitable transfection reagent.

-

This compound Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound or a vehicle control.

-

Cell Lysis and Luciferase Assay: After the desired incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control vector (e.g., a Renilla luciferase vector) or to total protein concentration. Plot the dose-response curve to determine the potency of this compound in activating the androgen receptor.

References

- 1. Severe intrahepatic cholestasis and liver failure after this compound usage – case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Evaluation of acute and chronic hepatotoxic effects exerted by anabolic-androgenic steroid this compound in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound administration combined with exercise leads to decreased telomerase activity possibly associated with liver aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of this compound on delta-aminolaevulinic acid synthase and hepatic monooxygenase activity in man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 9. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Fate and Biotransformation of Stanozolol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stanozolol is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (B1667394) (DHT).[1][2] Developed in 1962 by Winthrop Laboratories, it has been used for various medical purposes, including the treatment of hereditary angioedema.[1] However, it is more widely known for its misuse in sports to enhance performance.[1] A thorough understanding of the metabolic fate and biotransformation of this compound is crucial for drug development, clinical toxicology, and anti-doping science. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, its biotransformation pathways, and detailed experimental protocols for its study.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of this compound is significantly influenced by its chemical structure, particularly the presence of a 17α-methyl group, which enhances its oral bioavailability by hindering first-pass metabolism in the liver.[1]

Absorption and Bioavailability: this compound exhibits high oral bioavailability due to the steric hindrance provided by the 17α-methyl group, which protects it from extensive gastrointestinal and hepatic metabolism.[1]

Distribution: Once absorbed, this compound has a very low affinity for human serum sex hormone-binding globulin (SHBG), approximately 5% of that of testosterone.[1]

Metabolism: The liver is the primary site of this compound metabolism, where it undergoes extensive biotransformation through various enzymatic pathways.[1] The metabolism involves both Phase I (functionalization) and Phase II (conjugation) reactions.

Excretion: this compound and its metabolites are primarily excreted in the urine.[1] Only a small fraction, about 3-5%, of the administered dose is excreted as the parent compound.[2][3] The majority is eliminated as hydroxylated and conjugated metabolites.[2][3] The biological half-life of this compound is approximately 9 hours when administered orally and 24 hours when given as an aqueous suspension via intramuscular injection.[1]

Biotransformation: Phase I and Phase II Metabolism

The biotransformation of this compound is a complex process resulting in a variety of metabolites. These metabolic transformations are crucial for its detoxification and elimination from the body.

Phase I Metabolism: Functionalization Reactions

Phase I metabolism of this compound primarily involves hydroxylation at various positions on the steroid nucleus and the pyrazole (B372694) ring. This process is mainly catalyzed by cytochrome P450 (CYP) enzymes in the liver.[4] The major monohydroxylated metabolites identified in human urine are:

Other hydroxylated metabolites, including dihydroxylated forms such as 4,16-dihydroxythis compound, have also been identified.[5]

Phase II Metabolism: Conjugation Reactions

Following Phase I hydroxylation, this compound and its metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion. The primary conjugation pathways are:

-

Glucuronidation: The hydroxylated metabolites are conjugated with glucuronic acid to form glucuronide conjugates.[1][5] 3'-hydroxythis compound glucuronide is a significant long-term metabolite.[5][7]

-

Sulfation: Sulfation is another important Phase II metabolic pathway for this compound.[8]

Quantitative Data on this compound Metabolism

The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of this compound.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Oral Administration | Intramuscular Injection (aqueous susp.) | Reference |

| Biological Half-life | 9 hours | 24 hours | [1] |

| Detection Window in Urine | Up to 10 days (for a single 5-10 mg dose) | Longer than oral administration | [1] |

Table 2: Urinary Excretion Profile of Major Monohydroxylated this compound Metabolites in Humans (after a single oral dose)

| Metabolite | Relative Abundance | Peak Excretion Time | Detection Limit (LC-MS/MS) | Reference |

| 3'-hydroxythis compound | Highest | 19 hours | 0.25 ng/mL | [6][9] |

| 16β-hydroxythis compound | Intermediate | - | 0.25 ng/mL | [6] |

| 4β-hydroxythis compound | Lowest | - | 0.25 ng/mL | [6] |

Table 3: Detection Times of this compound Metabolites in Human Urine

| Metabolite | Detection Time | Analytical Method | Reference |

| 3'-hydroxythis compound glucuronide | Up to 10 days | LC-MS/MS | [7] |

| 16β-hydroxythis compound | Up to 40 days (after oral admin.) | LC-MS/MS | [3] |

| 3'-hydroxythis compound | Up to 52 days (after IM admin.) | GC/HRMS | [3] |

| 17-epithis compound-N-glucuronide | Up to 28 days | LC-HRMS | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound metabolism.

In Vitro Metabolism using Human Liver S9 Fraction

This protocol describes the investigation of this compound's metabolism using a human liver S9 fraction, which contains both microsomal and cytosolic enzymes.[11][12]

Materials:

-

This compound

-

Human liver S9 fraction

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ice-cold)

-

Internal standard (e.g., 17α-methyltestosterone)

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 µM) in a suitable solvent.[13]

-

In a microcentrifuge tube, combine the this compound stock solution, phosphate buffer, and MgCl₂.[13]

-

Add the human liver S9 fraction to achieve a final protein concentration of 0.6 mg/mL.[13]

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[13]

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 24 hours).[13]

-

Terminate the reaction by adding ice-cold acetonitrile.[13]

-

Centrifuge the mixture to precipitate proteins.

-

Transfer the supernatant to a new tube for analysis.

-

Analyze the supernatant for the presence of this compound metabolites using LC-MS/MS.

In Vivo Analysis of Urinary Metabolites by LC-MS/MS

This protocol outlines the procedure for the detection and quantification of this compound metabolites in human urine.

1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

Materials:

-

Urine sample

-

Phosphate buffer (pH 7.0)

-

β-glucuronidase (from E. coli or Helix pomatia)

-

Internal standard (e.g., 17α-methyl testosterone)

-

XAD2® or Oasis MCX SPE cartridges

-

Methanol

-

Diethyl ether

-

Potassium carbonate (K₂CO₃)

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To 2-4 mL of urine, add the internal standard.[14]

-

Apply the urine to a pre-conditioned XAD2® SPE column.[14]

-

Wash the column with water to remove interfering substances.[14]

-

Elute the free and conjugated steroids with methanol.[14]

-

Evaporate the eluate to dryness and dissolve the residue in phosphate buffer (pH 7.0).[14]

-

Add β-glucuronidase and incubate at 60°C for 1 hour to hydrolyze the glucuronide conjugates.[14]

-

Alkalinize the sample with K₂CO₃ and perform liquid-liquid extraction with diethyl ether.[14]

-

Separate the organic phase, dry it with Na₂SO₄, and evaporate to dryness.[14]

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (Example):

-

Column: Zorbax 5μm SB-C18, 50mm x 2.1mm[3]

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.2 mL/min

-

Injection Volume: 1 µL[3]

MS/MS Conditions (Example in Multiple Reaction Monitoring - MRM mode):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

16β-hydroxythis compound: m/z 345 -> 81, 97, 109[3]

-

-

Drying Gas Temperature: 350°C[3]

-

Nebulizer Pressure: 45 psi[3]

Visualizations

The following diagrams illustrate the metabolic pathways of this compound and a typical experimental workflow for its analysis.

Caption: Metabolic pathway of this compound.

Caption: Workflow for urinary metabolite analysis.

Conclusion

The metabolic fate of this compound is characterized by extensive hepatic biotransformation, primarily involving hydroxylation followed by glucuronidation and sulfation. The resulting metabolites are excreted in the urine and serve as important biomarkers for detecting this compound administration. The identification of long-term metabolites, such as 3'-hydroxythis compound glucuronide and 16β-hydroxythis compound, has significantly extended the detection window for this anabolic steroid. The detailed experimental protocols provided in this guide offer a robust framework for researchers and scientists involved in the study of this compound's metabolism and its detection in biological matrices. This comprehensive understanding is essential for advancing research in drug development, clinical diagnostics, and anti-doping efforts.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Detection of this compound in the urine of athletes at a pg level: The possibility of passive exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dshs-koeln.de [dshs-koeln.de]

- 4. In vitro Metabolism of this compound to 3'-Hydroxythis compound in the Liver S-9 Fraction of Polychlorinated Biphenyl-treated Rats -YAKHAK HOEJI | Korea Science [koreascience.kr]

- 5. dshs-koeln.de [dshs-koeln.de]

- 6. dshs-koeln.de [dshs-koeln.de]

- 7. Sensitive detection of 3'-hydroxy-stanozolol glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. mttlab.eu [mttlab.eu]

- 13. In Vitro Metabolism of Doping Agents (this compound, LGD-4033, Anastrozole, GW1516, Trimetazidine) by Human Seminal Vesicle and Liver Fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sample purification procedure for confirmation of 3′-hydroxy this compound by gas chromatography/high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Stanozolol on Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the in vitro effects of the synthetic anabolic-androgenic steroid, stanozolol, on protein synthesis. This compound is known to elicit its anabolic effects through a multi-faceted mechanism, primarily involving the modulation of androgen receptor signaling, antagonism of glucocorticoid receptors, and stimulation of specific protein synthetic pathways. This document summarizes the available quantitative data on this compound's impact on protein synthesis, details the experimental protocols for its assessment, and visualizes the key signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and muscle biology.

Introduction

This compound, a derivative of dihydrotestosterone (B1667394) (DHT), is a synthetic anabolic steroid with significant muscle-building properties.[1][2] Its primary mechanism of action involves binding to and activating androgen receptors (AR), which function as nuclear transcription factors.[2][3] This activation leads to the modulation of gene expression, resulting in an increased synthesis of proteins integral to muscle growth and repair.[1][2] Furthermore, this compound exhibits a crucial anti-catabolic effect by acting as an antagonist to the glucocorticoid receptor (GR).[1][2] By inhibiting the action of catabolic glucocorticoid hormones, this compound helps to shift the cellular environment towards anabolism, further promoting a positive protein balance.[1][2]

This guide will focus on the in vitro evidence of this compound's effects on protein synthesis, providing quantitative data where available and detailing the methodologies used to obtain these findings.

Data Presentation: Quantitative Effects of this compound on Protein Synthesis

While extensive in vivo studies and qualitative reports support this compound's role in promoting protein synthesis, specific in vitro quantitative data on total muscle protein synthesis remains limited in publicly available literature. However, significant quantitative findings have been documented regarding its effect on specific protein components, such as collagen in dermal fibroblasts.

| Cell Type | This compound Concentration | Parameter Measured | Observed Effect | Reference |

| Adult Human Dermal Fibroblasts | 0.625 - 5 µg/mL | Collagen Synthesis | 35% enhancement (dose-dependent) | Falanga et al. |

| Adult Human Dermal Fibroblasts | Not Specified | α1(I) and α1(III) Procollagen mRNA | 2-fold increase | Falanga et al. |

| Adult Human Dermal Fibroblasts | Not Specified | Transforming Growth Factor-β1 (TGF-β1) mRNA and Peptide Levels | 200% increase | Falanga et al. |

Key Signaling Pathways

This compound's influence on protein synthesis is mediated by several interconnected signaling pathways. The primary pathways are the Androgen Receptor (AR) signaling cascade and the antagonism of the Glucocorticoid Receptor (GR) pathway. In certain cell types, like fibroblasts, the TGF-β1 pathway also plays a significant role.

Androgen Receptor (AR) Signaling Pathway

This compound, upon entering the cell, binds to the Androgen Receptor in the cytoplasm. This binding event triggers a conformational change in the AR, leading to its dissociation from heat shock proteins (HSPs). The this compound-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of genes involved in protein synthesis and muscle growth, ultimately leading to an increase in the synthesis of structural and functional proteins.

Glucocorticoid Receptor (GR) Antagonism

Glucocorticoids are catabolic hormones that promote muscle protein breakdown. They bind to the Glucocorticoid Receptor (GR), which then translocates to the nucleus and upregulates the transcription of genes involved in proteolysis, such as REDD1 and KLF15. These factors, in turn, can inhibit anabolic pathways like mTOR and promote the expression of ubiquitin ligases (e.g., MuRF1, Atrogin-1) that target proteins for degradation. This compound acts as a competitive antagonist for the GR, preventing glucocorticoids from binding and initiating this catabolic cascade. By blocking GR signaling, this compound effectively reduces protein degradation, thereby contributing to a net positive protein balance.[1][2]

References

An In-depth Technical Guide on the Interaction of Stanozolol with Glucocorticoid Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the synthetic anabolic-androgenic steroid, Stanozolol, and glucocorticoid receptors. The document delves into the specific binding characteristics, experimental methodologies to assess these interactions, and the downstream signaling consequences, presenting a valuable resource for researchers in pharmacology and drug development.

Executive Summary

This compound, a 17α-alkylated synthetic androgen, exhibits a unique interaction with glucocorticoid binding sites, distinct from the classical cytosolic glucocorticoid receptor (GR). Its primary interaction occurs with low-affinity glucocorticoid-binding sites (LAGS) located within liver microsomes. This interaction is characterized as a negative allosteric modulation, where this compound, by binding to a distinct site, reduces the affinity of LAGS for glucocorticoids such as dexamethasone. This modulation is proposed to increase the bioavailability of glucocorticoids to the cytosolic GR, thereby potentially enhancing GR-mediated signaling pathways. This guide summarizes the quantitative binding data, details the experimental protocols for studying these interactions, and provides visual representations of the involved signaling pathways and experimental workflows.

Quantitative Data on this compound and Glucocorticoid Receptor Interaction

The binding affinity and capacity of this compound and its effects on glucocorticoid binding have been quantified through various in vitro assays. The following tables summarize the key quantitative data available in the literature.

Table 1: Binding Affinity and Capacity of this compound for its Specific Binding Site in Rat Liver Microsomes

| Parameter | Value |

| Dissociation Constant (Kd) | 37 ± 1.3 nM[1] |

| Maximum Number of Binding Sites (Bmax) | 49 ± 2 pmol/mg of protein[1] |

Table 2: Competitive Inhibition of [3H]Dexamethasone Binding to Low-Affinity Glucocorticoid-Binding Sites (LAGS) in Rat Liver Microsomes by 17α-Alkylated Androgens

| Compound | IC50 | Potency |

| Danazol | 116 nM[2] | Potent Inhibitor |

| This compound | Not explicitly quantified, but described as a potent inhibitor[2] | Potent Inhibitor |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction between this compound and glucocorticoid binding sites.

Preparation of Rat Liver Microsomes

This protocol outlines the procedure for isolating the microsomal fraction from rat liver, which is enriched in low-affinity glucocorticoid-binding sites (LAGS).

Materials:

-

Male Wistar rats

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Differential centrifuge

-

Potter-Elvehjem homogenizer with a Teflon pestle

-

Ultracentrifuge

Procedure:

-

Euthanize male Wistar rats and perfuse the liver with ice-cold saline to remove blood.

-

Excise the liver, weigh it, and mince it in ice-cold homogenization buffer.

-

Homogenize the minced liver using a Potter-Elvehjem homogenizer.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet nuclei and mitochondria.

-

Collect the supernatant and centrifuge it at 105,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Discard the supernatant (cytosol).

-

Wash the microsomal pellet by resuspending it in homogenization buffer and repeating the ultracentrifugation step.

-

Resuspend the final microsomal pellet in a suitable buffer for storage at -80°C or immediate use in binding assays.

-

Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford or BCA assay).

Competitive Radioligand Binding Assay: this compound vs. [3H]Dexamethasone

This assay is used to determine the ability of this compound to compete with a radiolabeled glucocorticoid for binding to LAGS in the prepared liver microsomes.

Materials:

-

Prepared rat liver microsomes

-

[3H]Dexamethasone (radioligand)

-

Unlabeled Dexamethasone (for determining non-specific binding)

-

This compound (competitor)

-